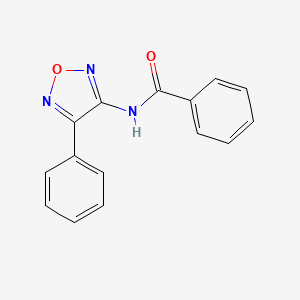
N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a useful research compound. Its molecular formula is C15H11N3O2 and its molecular weight is 265.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
A study by Ravinaik et al. (2021) explored the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed promising results in anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer, with some derivatives exhibiting higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021).
Antimycobacterial Effects
Nayak et al. (2016) conducted a study on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. They discovered significant antimycobacterial activity against Mycobacterium tuberculosis, identifying lead molecules with potential for further drug development (Nayak et al., 2016).
Antiplasmodial Activity
Research by Hermann et al. (2021) on N-acylated furazan-3-amines, related to the N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide structure, showed significant activity against strains of Plasmodium falciparum. This study revealed that only benzamides showed promising antiplasmodial activity, highlighting their potential in treating malaria (Hermann et al., 2021).
Anti-Inflammatory and Anti-Cancer Properties
A study by Gangapuram et al. (2009) synthesized novel substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides, which were evaluated for their anti-inflammatory and anti-cancer properties (Gangapuram et al., 2009).
Luminescent Material Research
Zhang et al. (2009) investigated oxadiazole-functionalized europium(III) benzamide complexes for their photo- and electro-luminescent properties. These complexes showed efficient red emissions and potential as luminescent materials in various applications (Zhang et al., 2009).
Future Directions
Oxadiazoles have established their potential for a wide range of applications and have been successfully utilized as an essential part of the pharmacophore . They have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, the future directions for “N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide” could involve further exploration of its potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .
Mechanism of Action
Target of Action
N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that has been synthesized for its potential biological activities Compounds with similar structures, such as 1,3,4-oxadiazoles, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
For instance, some oxadiazole derivatives have been reported to inhibit enzymes like tyrosine kinase . The compound may interact with its targets, leading to changes in the normal functioning of the target, which could result in the observed biological activities.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, oxidative stress, and various metabolic processes .
Pharmacokinetics
One study suggests that a compound with a similar structure showed an outstanding ability to permeate across the gastrointestinal tract, indicating it would have a high systemic absorption if used as a therapeutic .
Result of Action
These could include inhibition of enzyme activity, disruption of cell growth and proliferation, and modulation of oxidative stress responses .
Properties
IUPAC Name |
N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(12-9-5-2-6-10-12)16-14-13(17-20-18-14)11-7-3-1-4-8-11/h1-10H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJCLEINJKBKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
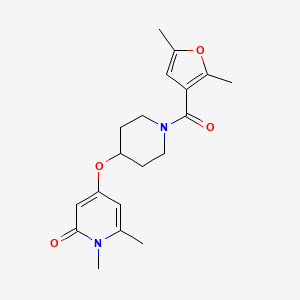
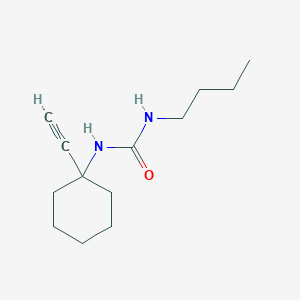

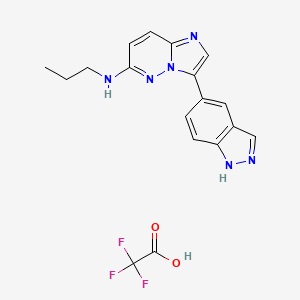
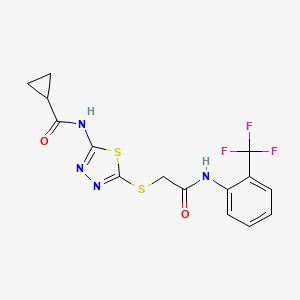
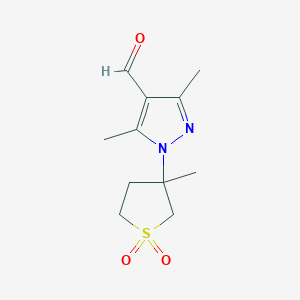
![5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2522838.png)
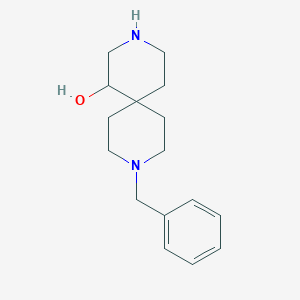
![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2522844.png)
![N-(1-Cyanocyclohexyl)-2-[(1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-N-methylacetamide](/img/structure/B2522847.png)

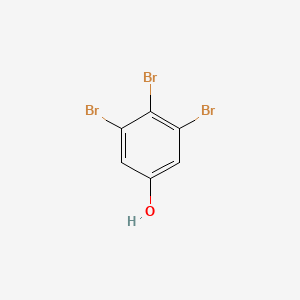

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2522851.png)
